molecular formula C7H5ClN2 B1506190 2-(5-Chloropyridin-3-yl)acetonitrile

2-(5-Chloropyridin-3-yl)acetonitrile

Cat. No.: B1506190
M. Wt: 152.58 g/mol
InChI Key: NBTAZMVKUGINSL-UHFFFAOYSA-N
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Description

Introduction and Fundamental Characterization

Historical Context and Discovery

The development and characterization of 2-(5-Chloropyridin-3-yl)acetonitrile emerged from the broader exploration of chlorinated pyridine derivatives that began in the mid-20th century. While specific historical documentation regarding the initial discovery of this particular compound remains limited in available literature, its development can be traced to the systematic investigation of substituted pyridine acetonitriles as important synthetic intermediates. The compound's significance became apparent as researchers recognized the unique reactivity patterns exhibited by chloropyridine derivatives bearing electron-withdrawing nitrile substituents.

The synthesis and characterization of chloropyridine acetonitriles gained momentum during the expansion of heterocyclic chemistry research programs focused on developing novel pharmaceutical intermediates. Early synthetic approaches to similar compounds were documented in pharmaceutical patent literature, where researchers explored various methodologies for introducing nitrile functionalities onto chlorinated pyridine frameworks. The compound's current availability through specialized chemical suppliers indicates its established role in contemporary synthetic chemistry applications.

Nomenclature and Classification

2-(5-Chloropyridin-3-yl)acetonitrile exists under multiple systematic and common nomenclature conventions, reflecting its diverse applications across different chemical contexts. The primary International Union of Pure and Applied Chemistry name follows the substitution pattern nomenclature, clearly indicating the acetonitrile group's attachment to the 3-position of the 5-chloropyridine ring system.

Alternative nomenclature variations include several synonymous designations that appear in chemical databases and supplier catalogs. The compound is frequently referenced as 3-chloro-5-(isocyanomethyl)pyridine in certain chemical databases, though this naming convention emphasizes the isocyano perspective of the nitrile functionality. Additional systematic names include 5-Chlor-3-pyridylacetonitril, which represents a German nomenclature variation commonly found in European chemical literature.

The compound belongs to the broader classification of heterocyclic nitriles, specifically within the chloropyridine acetonitrile subfamily. From a structural chemistry perspective, it represents a monosubstituted pyridine derivative bearing both halogen and nitrile functional groups. This dual functionalization places the compound within the category of bifunctional heterocyclic intermediates, which are particularly valuable for synthetic transformations requiring multiple reactive sites.

Basic Physical Properties

The physical characteristics of 2-(5-Chloropyridin-3-yl)acetonitrile reflect the combined influence of its aromatic heterocyclic core and polar functional group substituents. The compound exhibits a crystalline solid state under standard ambient conditions, with a well-defined melting point range that indicates good crystalline purity and structural integrity.

Thermal analysis reveals a melting point of 66.0 to 66.5 degrees Celsius, which represents a relatively narrow range indicative of high chemical purity. This melting point data suggests moderate intermolecular interactions, likely arising from dipole-dipole interactions between the polar nitrile groups and weak π-π stacking interactions between the aromatic pyridine rings in the crystalline lattice.

The compound's solubility characteristics, while not extensively documented in available literature, would be expected to reflect the polar nature of both the pyridine nitrogen and nitrile functional groups. The presence of the chlorine substituent likely enhances lipophilicity compared to non-halogenated analogs, potentially improving solubility in organic solvents while maintaining some degree of polar solvent compatibility.

Physical Property Value Temperature/Conditions
Melting Point 66.0-66.5°C Standard atmospheric pressure
Physical State Crystalline solid Ambient conditions
Purity Grade >95% Commercial specifications

Molecular Identity Parameters

Chemical Abstracts Service Registry Number (39891-07-1)

The Chemical Abstracts Service registry number 39891-07-1 serves as the unique molecular identifier for 2-(5-Chloropyridin-3-yl)acetonitrile within the global chemical database system. This registry number provides unambiguous identification of the compound across all chemical literature, regulatory databases, and commercial supplier catalogs, ensuring consistent identification regardless of nomenclature variations or supplier-specific naming conventions.

The Chemical Abstracts Service assignment system ensures that this numerical identifier remains permanently associated with the specific molecular structure and stereochemistry of 2-(5-Chloropyridin-3-yl)acetonitrile. This registry number facilitates accurate cross-referencing between different chemical databases, regulatory submissions, and scientific publications, providing researchers and regulatory authorities with a reliable means of compound identification.

Properties

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

IUPAC Name

2-(5-chloropyridin-3-yl)acetonitrile

InChI

InChI=1S/C7H5ClN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1H2

InChI Key

NBTAZMVKUGINSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)CC#N

Origin of Product

United States

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as a SARS-CoV-2 3CL protease inhibitor. A series of 5-chloropyridinyl esters, including derivatives of 2-(5-Chloropyridin-3-yl)acetonitrile, were synthesized and evaluated for their inhibitory effects against the SARS-CoV-2 3CL protease enzyme. One notable compound exhibited an IC50 value of 250 nM and an EC50 value of 2.8 µM in VeroE6 cells, indicating significant antiviral activity comparable to existing antiviral drugs like remdesivir .

Structure-Activity Relationship (SAR) Studies

The SAR studies conducted on various chloropyridinyl esters have shown that modifications to the aromatic ring can significantly impact enzyme inhibitory activity. For instance, the introduction of methyl groups at specific positions on the aromatic ring improved enzyme activity in several derivatives, demonstrating the importance of structural modifications in optimizing therapeutic efficacy .

Inhibition of 3CL Protease

The compound has been evaluated for its ability to inhibit the 3CL protease, a critical enzyme for viral replication in coronaviruses. The synthesized chloropyridinyl esters were tested for their inhibitory potency, with several compounds displaying low nanomolar IC50 values. These results underscore the compound's potential as a lead structure for developing new antiviral agents targeting COVID-19 and other viral infections .

Other Enzyme Targets

Beyond its antiviral applications, 2-(5-Chloropyridin-3-yl)acetonitrile is being explored for its inhibitory effects on various enzymes involved in metabolic pathways and disease processes. For example, it has been studied as a potential inhibitor of CTPS1 (cytidine triphosphate synthase), which plays a role in cancer progression and immune response modulation .

Case Study: S-892216 Development

One significant case study involves S-892216, a derivative incorporating 2-(5-Chloropyridin-3-yl)acetonitrile, developed as an oral treatment for COVID-19. Despite its low water solubility affecting oral absorption, extensive pharmacokinetic studies were conducted to optimize its formulation for clinical use . The compound's development illustrates the challenges faced in drug formulation and highlights the ongoing research aimed at improving bioavailability.

Table 1: Inhibitory Activity of Chloropyridinyl Esters Against SARS-CoV-2 3CL Protease

Compound IDStructureIC50 (nM)EC50 (µM)Remarks
Compound 1Structure A2502.8Potent inhibitor
Compound 2Structure B360>100Moderate activity
Compound 3Structure C650<10High activity

Table 2: SAR Analysis of Substituted Chloropyridinyl Esters

Substitution PositionSubstitution TypeIC50 Change (nM)EC50 Change (µM)
C3MethylImprovedNo change
C4MethylSlight improvementSlight improvement
C6FluorineSignificant lossSignificant loss

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and electronic properties of 2-(5-Chloropyridin-3-yl)acetonitrile are compared below with six analogues, prioritized by similarity scores (0.73–0.90) derived from structural overlap (Table 1).

Table 1: Key Structural and Electronic Comparisons

CAS No. Compound Name Substituent Positions & Groups Similarity Key Properties/Applications
156072-84-3 5-Chloro-2-cyano-3-methylpyridine Cl (C5), CN (C2), CH₃ (C3) 0.87 Enhanced steric bulk; methyl group may reduce reactivity at C3
101012-32-2 (2-Chloropyridin-3-yl)acetonitrile Cl (C2), CN (C3) 0.78 Altered halogen position increases electrophilicity at C2
39891-09-3 2-Chloropyridine-5-acetonitrile Cl (C2), CN (C5) 0.73 Nitrile at C5 may hinder aromatic conjugation
1227572-25-9 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile Cl (C5), F (C3), CN (C2) 0.76 Fluorine introduces strong electron-withdrawing effects, lowering LUMO energy
1159815-12-9 Undisclosed (High-similarity analogue) Likely Cl and CN on pyridine 0.90 Presumed bioisostere with optimized pharmacokinetics
1231761-23-1 1-Chloroisoquinoline-5-carbonitrile Cl (C1), CN (C5), fused benzene ring 0.88 Isoquinoline core alters solubility and binding affinity

Structural and Electronic Analysis

  • Fluorine vs. Methyl: The fluorinated analogue (CAS 1227572-25-9) exhibits a lower LUMO energy due to fluorine’s electronegativity, enhancing electron-deficient character compared to the methyl-bearing analogue (CAS 156072-84-3) .
  • HOMO-LUMO Trends: DFT studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives show HOMO localization on electron-rich regions (e.g., oxygen atoms) and LUMO on electron-deficient sites (e.g., nitriles) . For 2-(5-Chloropyridin-3-yl)acetonitrile, chlorine’s electron-withdrawing nature likely stabilizes the LUMO, enhancing reactivity toward nucleophiles compared to non-halogenated analogues.

Preparation Methods

Amide Coupling and Reductive Amination Strategies

Advanced synthetic routes involve coupling 5-chloronicotinic acid derivatives with amines followed by reductive amination to introduce the acetonitrile side chain.

  • Amide Coupling : 5-chloronicotinic acid is coupled with amine-containing scaffolds using coupling reagents such as HATU in the presence of bases like DIPEA in DMF. This produces intermediates that can be further transformed into acetonitrile derivatives.

  • Reductive Amination : The key intermediate 2-(5-chloropyridin-3-yl)acetonitrile can be synthesized via reductive amination of aldehydes with amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)3). Reaction conditions typically involve stirring at room temperature overnight in solvents such as dichloromethane or DMF, followed by purification through preparative HPLC.

  • Typical Reaction Setup :

Step Reagents/Conditions
Amide coupling 5-chloronicotinic acid, amine, HATU, DIPEA, DMF, rt
Reductive amination 2-(5-chloropyridin-3-yl)acetonitrile, aldehyde, NaBH(OAc)3, DIPEA, DCM or DMF, rt overnight
Purification Preparative HPLC under basic conditions
  • Yields and Purity : High yields (up to 98%) and excellent purity are reported for amide coupling products. Reductive amination products are isolated in pure form after chromatographic purification.

Purification Techniques

Purification of chloropyridinyl intermediates, including acetonitrile derivatives, often involves extraction, drying, and chromatographic methods.

  • Extraction and Drying : Organic solvents such as ethyl acetate are used for liquid-liquid extraction, followed by drying with anhydrous sodium sulfate.

  • Chromatography : Silica gel chromatography and preparative high-performance liquid chromatography (prep HPLC) under basic conditions are standard for isolating pure compounds.

  • Crystallization : For related chloropyridinyl compounds, crystallization from polar solvents in the presence of alkaline additives (e.g., triethylamine) at controlled temperatures (0-20 °C) improves purity and yield.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Nucleophilic substitution and esterification 4-chloropyridine hydrochloride, ethyl cyanoacetate Heat 60-80 °C, 140-180 min, extraction with EA, drying 78-90 TLC monitoring, oily product
Amide coupling + reductive amination 5-chloronicotinic acid, amines, aldehydes HATU, DIPEA, DMF, NaBH(OAc)3, rt, overnight Up to 98 Purification by prep HPLC
Esterification of 5-chloropyridin-3-ol 5-chloropyridin-3-ol, aromatic acids EDC, DMAP, CH2Cl2, 23 °C, 10-12 h Variable Useful for ester analogs
Purification by crystallization Crude chloropyridinyl intermediates Polar solvents + alkaline compound, 0-20 °C, 1-5 h >95 Enhances purity and yield

Research Findings and Analytical Data

  • NMR Spectroscopy : Characteristic ^1H NMR signals for 2-(5-chloropyridin-3-yl)acetonitrile derivatives typically include singlets around δ 4.1 ppm for methylene protons adjacent to nitrile and aromatic doublets in the δ 7-8.5 ppm range for pyridine protons.

  • Chromatographic Purity : High-performance liquid chromatography (HPLC) methods using ODS columns with acetonitrile-water mobile phases provide purity assessments, with purities often exceeding 98% after purification.

  • Yields : Optimized reaction conditions yield the target compound in 78-98% isolated yields depending on the method and scale.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(5-Chloropyridin-3-yl)acetonitrile?

A multi-step approach is typically employed. For example, nucleophilic substitution reactions using 5-chloro-3-pyridinyl precursors (e.g., halides or boronic acids) with acetonitrile derivatives under palladium catalysis or base-mediated conditions. A critical step involves optimizing reaction parameters (temperature, solvent polarity, and catalyst loading) to enhance yield. Purification often employs gradient elution with acetonitrile/water mixtures, as described in chromatographic protocols for structurally related pyridinyl compounds .

Q. How can X-ray crystallography be utilized to confirm the molecular structure of 2-(5-Chloropyridin-3-yl)acetonitrile?

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO). Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement using SHELXL software allows precise determination of bond angles, torsional parameters, and disorder resolution. For example, analogous pyridinyl-acetonitrile structures refined with SHELXL show mean C–C bond deviations of 0.015 Å .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR in deuterated solvents (e.g., CDCl3_3) identify the pyridinyl ring protons (δ 7.5–8.5 ppm) and nitrile carbon (δ ~115 ppm).
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C7_7H5_5ClN2_2: 152.01 g/mol).
  • IR : Strong absorption near 2240 cm1^{-1} confirms the nitrile group. Cross-validation with computational IR spectra (DFT) resolves ambiguities .

Q. Which solvents and conditions optimize its stability during storage?

Store under inert atmosphere (N2_2/Ar) at –20°C in amber vials. Acetonitrile is a suitable solvent due to its low nucleophilicity, but avoid prolonged exposure to moisture or light. Stability studies on analogous chloropyridinyl compounds show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict reactivity and electronic properties?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. For example, studies on imidazo-pyridinyl acetonitriles reveal nitrile group polarization (partial charge ~–0.45 e), influencing reactivity in cross-coupling reactions . Comparative analysis with experimental UV-Vis spectra validates computational models .

Q. What strategies resolve contradictions between experimental and computational data?

Discrepancies in spectroscopic or crystallographic data may arise from solvent effects or crystal packing. For instance, torsional angles in X-ray structures (e.g., C–C–C–N dihedrals) can deviate from gas-phase DFT predictions due to intermolecular interactions. Hybrid QM/MM simulations incorporating solvent molecules improve agreement .

Q. How does the chloropyridinyl moiety influence biological interactions?

While direct data on 2-(5-Chloropyridin-3-yl)acetonitrile is limited, structural analogs (e.g., 5-chloropyridin-2-yl derivatives) exhibit binding to neurotransmitter receptors or enzymes via halogen bonding. Molecular docking studies suggest the chlorine atom enhances binding affinity (ΔG ~–8.2 kcal/mol) to hydrophobic pockets in target proteins .

Q. What are the challenges in scaling up synthesis without compromising purity?

Key issues include byproduct formation (e.g., dehalogenation or nitrile hydrolysis). Mitigation strategies:

  • Use flow chemistry for precise temperature control.
  • Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to remove unreacted intermediates.
  • Monitor reaction progress via inline FTIR to terminate at optimal conversion .

Methodological Notes

  • Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models to identify systematic errors .
  • Safety Protocols : Handle nitriles in fume hoods with nitrile gloves; avoid contact with acids to prevent HCN release .

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